synthesis and characterization of Abiraterone-d4
synthesis and characterization of Abiraterone-d4
Technical Whitepaper: Advanced Synthesis and Analytical Validation of Abiraterone-d4 (Isotopic Internal Standard)
Executive Summary
This technical guide details the synthesis and characterization of Abiraterone-d4 (Pyridine-d4) , the industry-standard stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Abiraterone (Zytiga).
Critical Distinction: Researchers must distinguish between Abiraterone-d4 (the deuterated isotopologue used for quantitation) and
The protocol described herein utilizes a convergent Suzuki-Miyaura coupling strategy, introducing the deuterium label in the final carbon-carbon bond-forming step. This approach maximizes isotopic fidelity (>99 atom% D) and minimizes the cost of labeled reagents.
Part 1: Retrosynthetic Analysis & Strategic Design
The Deuteration Strategy
To function as an effective Internal Standard (IS) for LC-MS/MS, the labeled analog must:
-
Retain Co-elution: Chromatographic behavior must mirror the analyte to compensate for matrix effects.
-
Prevent Back-Exchange: Deuterium atoms must be located at non-exchangeable positions.
-
Mass Shift: A shift of +3 Da or higher is required to avoid isotopic interference (crosstalk) from the natural abundance M+2 isotope of the analyte.
Selected Target: 17-(Pyridine-3-yl-d4)-androsta-5,16-dien-3
Pathway Visualization
The following diagram illustrates the convergent synthesis strategy, highlighting the key coupling of the steroid core with the deuterated heterocycle.
Figure 1: Convergent synthesis of Abiraterone-d4 via Suzuki-Miyaura coupling.
Part 2: Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3 -Acetoxyandrosta-5,16-dien-17-yl Trifluoromethanesulfonate (Enol Triflate)
This step activates the C17 position of the steroid core for the subsequent cross-coupling.
-
Reagents: Dehydroepiandrosterone acetate (DHEA-Ac), Trifluoromethanesulfonic anhydride (Tf
O), 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) or Triethylamine.[2] -
Solvent: Dichloromethane (DCM).
-
Protocol:
-
Dissolve DHEA-Ac (1.0 eq) and DTBMP (1.1 eq) in anhydrous DCM under Argon.
-
Cool to 0°C. Add Tf
O (1.1 eq) dropwise over 30 minutes. -
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Quench: Pour into cold saturated NaHCO
. Extract with DCM. -
Purification: Flash chromatography (Hexane/EtOAc). The product is unstable on silica; rapid filtration is recommended.
-
Step 2: Suzuki-Miyaura Coupling with Pyridine-d4
Critical Step: Introduction of the stable isotope label.[3][4][5]
-
Reagents: Steroidal Enol Triflate (from Step 1), Diethyl(3-pyridyl-d4)borane (or 3-Pyridyl-d4-boronic acid), Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ], Na CO . -
Solvent: THF/Water (2:1) or Toluene/Ethanol/Water.
-
Protocol:
-
Dissolve Enol Triflate (1.0 eq) and the Deuterated Borane Reagent (1.2 eq) in THF.
-
Add aqueous Na
CO (2M, 3.0 eq). Degas the mixture with Argon for 15 minutes. -
Add Pd catalyst (0.05 eq).
-
Heat to reflux (approx. 70-80°C) for 6–12 hours. Monitor by TLC/LC-MS.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO
. -
Result: Abiraterone Acetate-d4.
-
Step 3: Hydrolysis to Abiraterone-d4 (Free Base)
Bioanalytical assays typically target the free drug (Abiraterone), not the acetate prodrug.
-
Reagents: NaOH (10% aq), Methanol.
-
Protocol:
-
Dissolve Abiraterone Acetate-d4 in Methanol.
-
Add NaOH solution (4.0 eq). Reflux for 2 hours.
-
Neutralization: Cool and adjust pH to 7.0 with dilute HCl.
-
Isolation: The product often precipitates.[6] Filter and recrystallize from Ethanol/Water.
-
Part 3: Characterization & Validation (Self-Validating Systems)
Trustworthiness in stable isotope synthesis relies on proving the location and enrichment of the label.
Nuclear Magnetic Resonance (NMR)
The disappearance of specific signals confirms the position of the deuterium.
| Feature | Natural Abiraterone ( | Abiraterone-d4 ( | Validation Criteria |
| Pyridine C2-H | Absent | Signal suppression >98% | |
| Pyridine C6-H | Absent | Signal suppression >98% | |
| Pyridine C4-H | Absent | Signal suppression >98% | |
| Pyridine C5-H | Absent | Signal suppression >98% | |
| Steroid C6-H | Signal remains (Internal Ref) |
Mass Spectrometry (Isotopic Purity)
Direct infusion MS/MS is required to calculate the isotopic enrichment.
-
Target: Molecular ion [M+H]
. -
Natural Abiraterone: m/z 350.2
-
Abiraterone-d4: m/z 354.2
-
Acceptance Criteria:
Part 4: Bioanalytical Application (LC-MS/MS)
When using Abiraterone-d4 as an Internal Standard for clinical samples (plasma), specific handling is required due to the lipophilicity of the compound.
Bioanalytical Workflow
Figure 2: LC-MS/MS Bioanalytical workflow utilizing Abiraterone-d4.
Critical LC-MS/MS Parameters
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.
-
Mobile Phase:
-
MRM Transitions:
-
Analyte (Abiraterone): 350.2
156.1 -
IS (Abiraterone-d4): 354.2
160.1 (Note: The fragment retains the deuterated pyridine ring).
-
Technical Insights (Troubleshooting)
-
Glass Adsorption: Abiraterone is highly lipophilic and adheres to glass surfaces. Protocol Requirement: Use polypropylene tubes and 96-well plates for all extraction and injection steps.
-
Stability: While Abiraterone-d4 is stable in stock solution (MeOH), it is prone to degradation in whole blood at room temperature. Samples should be processed on ice.
References
-
Potter, G. A., et al. (1995).[10] Novel Steroidal Inhibitors of Human Cytochrome P45017 alpha-Hydroxylase-C17,20-lyase (P45017 alpha): Potential Agents for the Treatment of Prostatic Cancer.[2][11] Journal of Medicinal Chemistry.
-
Benoit-Biancamano, P., et al. (2019). An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)
-abiraterone.[12] Journal of Chromatography B. -
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
-
van Erp, N. P., et al. (2016). Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma. Biomedical Chromatography.
Sources
- 1. Abiraterone-d4 | CAS 2122245-62-7 | LGC Standards [lgcstandards.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Abiraterone Acetate Complexes with Biometals: Synthesis, Characterization in Solid and Solution, and the Nature of Chemical Bonding [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2016004910A1 - Method of preparing abiraterone acetate of high purity applicable on industrial scale - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
